molecular formula C7H6N4O5 B1294534 4-Amino-3,5-dinitrobenzamide CAS No. 54321-79-8

4-Amino-3,5-dinitrobenzamide

Cat. No. B1294534
CAS RN: 54321-79-8
M. Wt: 226.15 g/mol
InChI Key: BNVZFENSTYWDDB-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitrobenzamide, also referred to as DOPLOL in some studies, is a compound that has been investigated for its potential use in cancer therapy due to its ability to form DNA interstrand crosslinks, which can be highly toxic to cancer cells. The compound has been studied in various forms, including its ability to be activated by enzymes within certain tumor cells, leading to cytotoxic metabolites that can crosslink DNA .

Synthesis Analysis

The synthesis of 4-Amino-3,5-dinitrobenzamide and its derivatives has been explored in the context of developing cytotoxic agents. For instance, the compound 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a metabolite of CB 1954, is synthesized by the reduction of CB 1954 by a nitroreductase enzyme found in Walker carcinoma cells . Additionally, the synthesis of related compounds, such as 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, has been described, highlighting the importance of these synthetic pathways in the development of prodrugs for cancer therapy .

Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dinitrobenzamide has been the subject of ab initio prediction studies to determine its stable polymorphs. These studies involve gas phase optimization, global search algorithms, and lattice energy minimization to predict the most stable forms of the compound . The analysis of these structures is crucial for understanding the compound's behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-3,5-dinitrobenzamide derivatives has been extensively studied, particularly in the context of their potential as DNA crosslinking agents. The reductive chemistry of these compounds, including their enzymatic and non-enzymatic reduction to form cytotoxic metabolites, has been elucidated. These reactions are significant for the design of hypoxia-selective cytotoxins and for understanding the mechanism of action of these compounds in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3,5-dinitrobenzamide, including its polymorphism and phase transformation behavior, have been investigated. The compound is known to crystallize in multiple polymorphic forms, each with distinct properties and stability. The analysis of these forms, their transformation behavior upon heating, and their thermodynamic stability provides valuable information for the development and handling of this compound in pharmaceutical applications .

Scientific Research Applications

  • Fast Separation of Coccidiostats

    • Scientific Field : Veterinary Science
    • Summary of Application : 4-Amino-3,5-dinitrobenzamide is used in the separation of coccidiostats, which are used in poultry and other veterinary welfare to control parasitic infections .
    • Methods of Application : The method involves the use of alternate UHPLC stationary phase selectivities for method speed up .
    • Results or Outcomes : The application resulted in a five-fold reduction in cost per sample for optimized method through reduced mobile phase consumption and waste generation .
  • Ab initio Prediction of the Stable Polymorphs

    • Scientific Field : Physics
    • Summary of Application : An ab initio crystal structure prediction study was carried out to generate the stable lattice energy minima of 4-amino-3,5-dinitrobenzamide .
    • Methods of Application : The study started from gas phase optimization of the molecule at the B3LYP level, with crystal structure generation using a global search algorithm, and lattice energy minimization within an exp-6 repulsion-dispersion potential .
    • Results or Outcomes : The possible stable polymorphs of 4-amino-3,5-dinitrobenzamide from the lower energy region of the generated energy landscape plot were analyzed .
  • Decomposition in Aqueous Solution

    • Scientific Field : Environmental Science
    • Summary of Application : 3,5-Dinitrobenzamide, a derivative of 4-Amino-3,5-dinitrobenzamide, has been widely used as a feed additive to control coccidiosis in poultry, and part of the added 3,5-dinitrobenzamide is excreted into wastewater and surface water .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The removal of 3,5-dinitrobenzamide from wastewater and surface water has not been reported in previous studies .
  • Antifungal Studies

    • Scientific Field : Biochemistry
    • Summary of Application : A collection of twenty esters and amides (derived from 3,5-dinitrobenzoic acid) against Candida spp. was elucidated using microdilution methods .
    • Methods of Application : The Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC) were determined, as well as probable mechanisms of action .
    • Results or Outcomes : Of the tested derivatives, ten presented fungicidal activity against at least one of the tested strains .
  • Dinitrobenzylation

    • Scientific Field : Organic Chemistry
    • Summary of Application : In the course of separation, the sub fraction 2 was subjected to dinitrobenzylation .
    • Methods of Application : The compound was purified on silica gel column chromatography using Dichloromethane: Acetone (92:8) as eluent and further purified by employing Chloroform: Isopropanol (80:20) .
    • Results or Outcomes : The process yielded 54 mg of pure compound 1 .
  • Synthesis of N-(4-Chlorobenzyl)-3,5-dinitrobenzamide

    • Scientific Field : Organic Chemistry
    • Summary of Application : N-(4-Chlorobenzyl)-3,5-dinitrobenzamide is synthesized .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The compound was characterized by FTIR spectroscopy, 1 H-NMR, 13 C NMR, and HRMS .
  • Synthesis of N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide

    • Scientific Field : Organic Chemistry
    • Summary of Application : In the course of separation, the sub fraction 2 was subjected to dinitrobenzylation .
    • Methods of Application : The compound was purified on silica gel column chromatography using Dichloromethane: Acetone (92:8) as eluent and further purified by employing Chloroform: Isopropanol (80:20) .
    • Results or Outcomes : The process yielded 54 mg of pure compound 1 .
  • Synthesis of N-(4-Chlorobenzyl)-3,5-dinitrobenzamide

    • Scientific Field : Organic Chemistry
    • Summary of Application : N-(4-Chlorobenzyl)-3,5-dinitrobenzamide is synthesized .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The compound was characterized by FTIR spectroscopy, 1 H-NMR, 13 C NMR, and HRMS .
  • Antifungal Studies

    • Scientific Field : Biochemistry
    • Summary of Application : A collection of twenty esters and amides (derived from 3,5-dinitrobenzoic acid) against Candida spp. was elucidated using microdilution methods .
    • Methods of Application : The Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC) were determined, as well as probable mechanisms of action .
    • Results or Outcomes : Of the tested derivatives, ten presented fungicidal activity against at least one of the tested strains .

Safety And Hazards

“4-Amino-3,5-dinitrobenzamide” is classified as a corrosive substance . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-amino-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVZFENSTYWDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202692
Record name 4-Amino-3,5-dinitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dinitrobenzamide

CAS RN

54321-79-8
Record name 4-Amino-3,5-dinitrobenzamide
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Record name 4-Amino-3,5-dinitrobenzamide
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Record name 54321-79-8
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Record name 4-Amino-3,5-dinitrobenzamide
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Record name 4-amino-3,5-dinitrobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
JP Reddy, D Swain, VR Pedireddi - Crystal growth & design, 2014 - ACS Publications
We report the preparation, analysis, and phase transformation behavior of polymorphs and the hydrate of 4-amino-3,5-dinitrobenzamide. The compound crystallizes in four different …
Number of citations: 15 pubs.acs.org
AD Stephen, PV Nidhin, P Srinivasan - Croatica Chemica Acta, 2017 - hrcak.srce.hr
An ab initio crystal structure prediction study, starting from gas phase optimization of the molecule at the B3LYP level, with crystal structure generation using a global search algorithm, …
Number of citations: 2 hrcak.srce.hr
C Denekamp, O Meikler, M Zelner… - Crystal Growth & …, 2018 - ACS Publications
Nitroaromatic 2,4-dinitroanisole (DNAN) was used as a model compound for the study of surface-poisoning effects in crystallization. In addition to the expected solvent effect, it was …
Number of citations: 10 pubs.acs.org
K Kumar, D Awasthi, SY Lee, JE Cummings… - Bioorganic & medicinal …, 2013 - Elsevier
Francisella tularensis is a highly virulent pathogenic bacterium. In order to identify novel potential antibacterial agents against F. tularensis, libraries of trisubstituted benzimidazoles …
Number of citations: 48 www.sciencedirect.com
JP Reddy - 2006 - dspace.ncl.res.in
Organic compounds synthesized by conventional synthetic methods using covalent bonds, can be regarded as an ensemble of atoms that result from overlap of atomic orbitals. …
Number of citations: 2 dspace.ncl.res.in
A Panaye, BT Fan, JP Doucet, XJ Yao… - SAR and QSAR in …, 2006 - Taylor & Francis
Prediction of toxicity of 203 nitro- and cyano-aromatic chemicals to Tetrahymena pyriformis was carried out by radial basis function neural network, general regression neural network …
Number of citations: 29 www.tandfonline.com
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com
MTD Cronin, N Manga, JR Seward… - Chemical research in …, 2001 - ACS Publications
The aim of this study was to determine which descriptor best parametrized the electrophilicity of aromatic compounds with regard to their acute toxicity. To achieve this, toxicity data for …
Number of citations: 92 pubs.acs.org
S Ren - Journal of chemical information and computer sciences, 2003 - ACS Publications
Response surface models based on multiple linear regression had previously been developed for the toxicity of aromatic chemicals to Tetrahymena pyriformis. However, a nonlinear …
Number of citations: 44 pubs.acs.org
B Lei, J Li, H Liu, X Yao - QSAR & Combinatorial Science, 2008 - Wiley Online Library
Quantitative Structure–Toxicity Relationship (QSTR) plays an important role in ecotoxicology for its fast and practical ability to assess the potential negative effects of chemicals. The aim …
Number of citations: 18 onlinelibrary.wiley.com

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